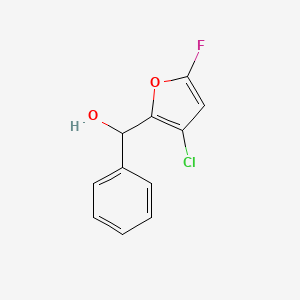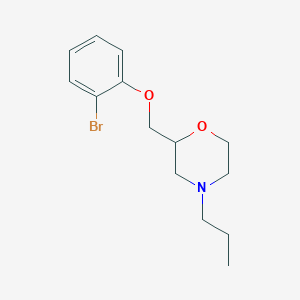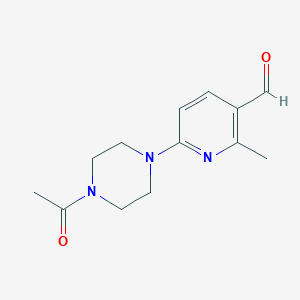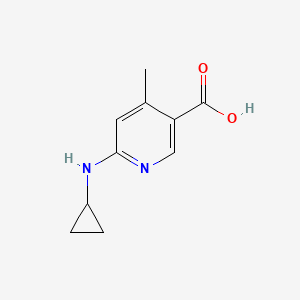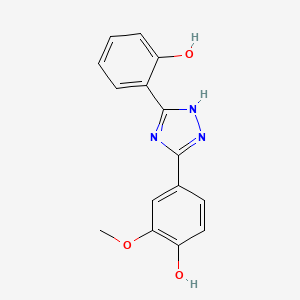
4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a complex organic compound featuring a triazole ring and phenolic groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring and phenolic groups imparts unique chemical properties, making it a versatile molecule for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with ortho-hydroxybenzaldehyde, followed by further functionalization to introduce the methoxy group. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic and methoxy positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can yield quinones, while reduction of the triazole ring can produce various triazoline derivatives .
Aplicaciones Científicas De Investigación
4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenolic groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Similar structure but lacks the methoxy group, affecting its reactivity and applications.
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid: Contains additional functional groups, leading to different chemical properties and uses
Uniqueness
4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the presence of both the triazole ring and methoxyphenol moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H13N3O3 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
4-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C15H13N3O3/c1-21-13-8-9(6-7-12(13)20)14-16-15(18-17-14)10-4-2-3-5-11(10)19/h2-8,19-20H,1H3,(H,16,17,18) |
Clave InChI |
PQBFERXHMOQRAF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CC=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
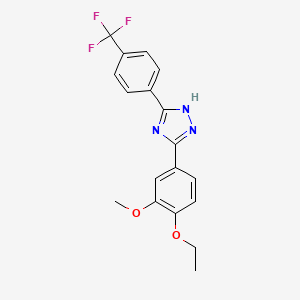


![2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)


